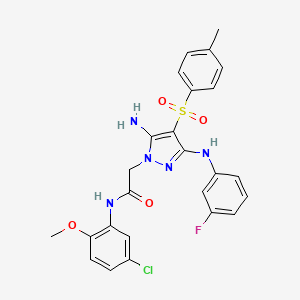

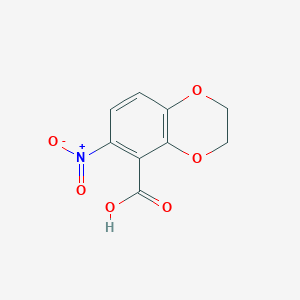

6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position has been reported . The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis

The molecular formula of 6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is C8H7NO4 . Its molecular weight is 181.1455 . The IUPAC Standard InChIKey is MQSGCURTKWHBRX-UHFFFAOYSA-N .Chemical Reactions Analysis

The selectivity of the process in the synthesis of 1,4-benzodioxanes is controlled by the protonation step . Coordinating groups on the substrate may alter the interaction with the catalyst, resulting in a change in the facial selectivity .Applications De Recherche Scientifique

Enantioselective Synthesis

It has been used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes . This process involves the use of a versatile catalyst system in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines.

Anticancer Activities

Some substituted benzofurans, which can be synthesized from 6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, have shown significant anticancer activities .

Treatment of High Blood Pressure

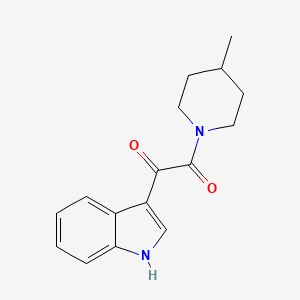

Indole derivatives, which can be synthesized from this compound, have been used in the treatment of high blood pressure .

Treatment of Mental Disorders

Reserpine, an indole alkaloid that can be synthesized from 6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, is used in the treatment of severe agitation in patients with mental disorders .

Safety and Hazards

The safety data sheet of a similar compound, 2,3-dihydro-1,4-benzodioxin, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

6-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-9(12)7-5(10(13)14)1-2-6-8(7)16-4-3-15-6/h1-2H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCQEJNBRGOPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)

![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)

![7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2572804.png)